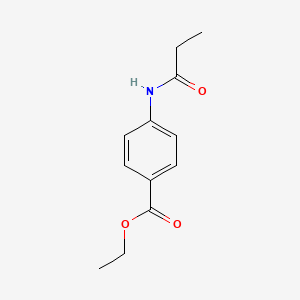
Ethyl 4-(propanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(propanoylamino)benzoate is an organic compound belonging to the class of benzoates It is structurally characterized by an ethyl ester group attached to a benzoic acid moiety, with a propanoylamino substituent at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(propanoylamino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid, followed by esterification and further alkylation . The reaction conditions are generally mild, involving the use of solvents like toluene and deacidifying reagents such as anhydrous potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method enhances productivity and selectivity, achieving high conversion rates and minimizing reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(propanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, acetone.
Major Products
The major products formed from these reactions include various esters, alcohols, and substituted benzoates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(propanoylamino)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-(propanoylamino)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to these channels, the compound reduces the permeability of the neuronal membrane to sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(propanoylamino)benzoate can be compared to other similar compounds such as:
Eigenschaften
CAS-Nummer |
132371-06-3 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
ethyl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
QQYFGAPEJNGGGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


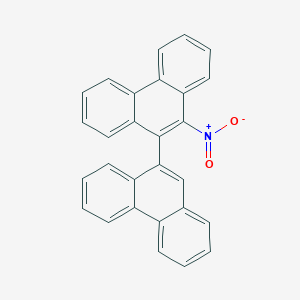

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
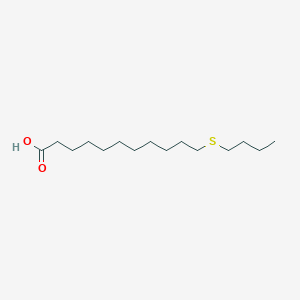

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)



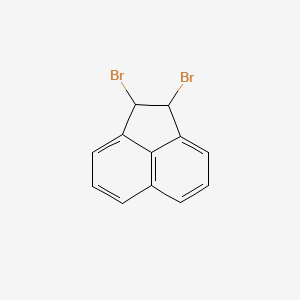
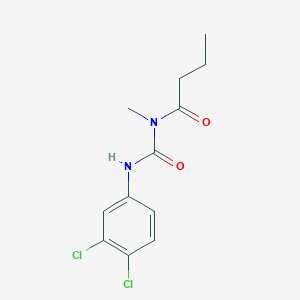
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)

